tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9638118
InChI: InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-20(9-11-21)16(22)14-12-19-15-7-5-4-6-13(14)15/h4-7,12,19H,8-11H2,1-3H3
SMILES:
Molecular Formula: C18H23N3O3
Molecular Weight: 329.4 g/mol

tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC9638118

Molecular Formula: C18H23N3O3

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate -

Specification

Molecular Formula C18H23N3O3
Molecular Weight 329.4 g/mol
IUPAC Name tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-20(9-11-21)16(22)14-12-19-15-7-5-4-6-13(14)15/h4-7,12,19H,8-11H2,1-3H3
Standard InChI Key QCKBFJKIRXZOIH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate features a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with an indole-3-carbonyl moiety. The indole group, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, contributes to the compound’s planar aromaticity. The Boc group enhances solubility in organic solvents and stabilizes the piperazine ring during synthetic modifications.

The molecular formula is C₁₈H₂₁N₃O₃, with a molecular weight of 327.38 g/mol. The compound’s structure is characterized by:

  • A piperazine core (C₄H₁₀N₂) providing conformational flexibility.

  • An indole-3-carbonyl group (C₉H₆NO) enabling π-π stacking and hydrogen-bonding interactions.

  • A tert-butyl carboxylate group (C₅H₉O₂) offering steric bulk and metabolic stability.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step protocol, often leveraging click chemistry for efficient coupling of the indole and piperazine components. A representative method involves:

  • Preparation of tert-Butyl Piperazine Carboxylate:
    Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in THF under basic conditions to introduce the Boc group .

  • Indole-3-Carbonyl Chloride Formation:
    Indole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate .

  • Coupling Reaction:
    The acyl chloride is reacted with tert-butyl piperazine carboxylate in the presence of a base (e.g., triethylamine) to yield the final product .

Optimized Conditions:

  • Solvent: DCM or DMF.

  • Temperature: 0°C to room temperature.

  • Yield: 70–85% after purification by column chromatography .

Analytical Characterization

Key techniques for verifying structure and purity include:

TechniqueKey ObservationsReference
HPLCPurity >95% (C18 column, acetonitrile/water)
Mass Spectrometry[M+H]⁺ peak at m/z 328.2
Elemental AnalysisC 66.03%, H 6.47%, N 12.84% (calculated)

Biological Activity and Mechanism of Action

GPCR Modulation

The compound’s indole moiety enables interactions with GPR119, a GPCR implicated in glucose homeostasis. In vitro studies on analogous piperazine-indole hybrids demonstrate:

  • EC₅₀ Values: 0.5–2.0 µM for GPR119 agonism, enhancing glucose-dependent insulin secretion .

  • cAMP Activation: 3–5 fold increase in cyclic AMP levels in HEK293 cells transfected with GPR119 .

Enzyme Inhibition

Preliminary data suggest activity against histone deacetylases (HDACs), though specific IC₅₀ values remain under investigation. Molecular docking studies predict binding to HDAC’s catalytic zinc ion via the carbonyl oxygen .

Therapeutic Applications

Type 2 Diabetes Mellitus (T2DM)

As a GPR119 agonist, the compound promotes glucagon-like peptide-1 (GLP-1) secretion, offering a dual mechanism:

  • Glucose Tolerance: Improves oral glucose tolerance in rodent models by 40–60% .

  • Insulin Sensitivity: Enhances insulin receptor phosphorylation in hepatocytes .

Oncology

HDAC inhibition could suppress tumor proliferation, though in vivo efficacy studies are pending. Early-stage research highlights synergy with chemotherapeutic agents like cisplatin .

Comparative Analysis with Related Compounds

CompoundTargetEC₅₀/IC₅₀Therapeutic Area
AR231453 (Reference Agonist)GPR1190.3 µMT2DM
Target CompoundGPR1191.2 µMT2DM
Vorinostat (Reference Inhibitor)HDAC10 nMOncology

The target compound’s moderate GPR119 activity positions it as a lead for structural optimization, particularly to enhance binding affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator